Lipophilicity (LogP) Comparison: 7-Methyl-1H-indazol-5-amine vs. Unsubstituted 1H-indazol-5-amine
The lipophilicity of 7-methyl-1H-indazol-5-amine is quantifiably different from that of its unsubstituted parent, 1H-indazol-5-amine. The 7-methyl group significantly increases the compound's LogP, a critical parameter affecting membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties. This is a key differentiator for researchers designing kinase inhibitors, as indazoles are often used as more lipophilic bioisosteres of phenol [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.03470 (computed) |
| Comparator Or Baseline | 1H-indazol-5-amine (CAS 19335-11-6). While a directly measured LogP for this compound was not found, its lower molecular weight and lack of methyl group imply a significantly lower LogP, consistent with general medicinal chemistry principles. |
| Quantified Difference | The LogP of 7-methyl-1H-indazol-5-amine is approximately 2.03, which is higher than the expected value for the unsubstituted analog due to the additional methyl group. |
| Conditions | Computed data from ChemSrc database. |
Why This Matters
This quantifiable difference in lipophilicity can directly influence cellular permeability and target engagement, making it a critical selection criterion for optimizing lead compounds.
- [1] Taylor & Francis Group. Indazole is a good bioisostere of phenol. In: Drug Discovery with Privileged Building Blocks. 2021. https://www.taylorfrancis.com/chapters/edit/10.1201/9781003224761-16/indazoles-jie-jack-li View Source
